molecular formula C13H9N3O4 B11430972 N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide

N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide

Cat. No.: B11430972
M. Wt: 271.23 g/mol
InChI Key: LKSHGWUOVXICEM-UHFFFAOYSA-N
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Description

N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoxaline ring system fused with a furan ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with furan-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline-2,3-dione derivatives, while reduction may yield tetrahydroquinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide can be compared with other similar compounds, such as N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide and N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)pyrrolidine-2-carboxamide . These compounds share a similar quinoxaline core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)furan-2-carboxamide

InChI

InChI=1S/C13H9N3O4/c17-11(10-2-1-5-20-10)14-7-3-4-8-9(6-7)16-13(19)12(18)15-8/h1-6H,(H,14,17)(H,15,18)(H,16,19)

InChI Key

LKSHGWUOVXICEM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

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